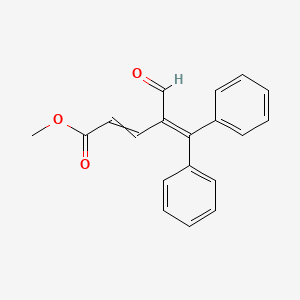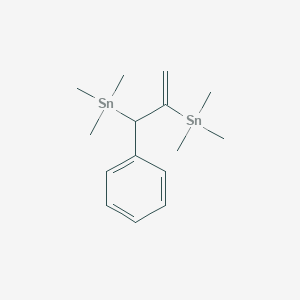
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one is an organic compound characterized by the presence of a sulfanylidene group and a trifluorophenyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4,6-trifluorobenzaldehyde with a suitable thioketone precursor under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Substituted trifluorophenyl derivatives
Applications De Recherche Scientifique
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4,6-Trifluorophenyl)ethanone
- 2,4,6-Trifluorobenzaldehyde
- 3-(2,4,6-Trifluorophenyl)propanoic acid
Uniqueness
3-Sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one is unique due to the presence of both a sulfanylidene group and a trifluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not commonly found in similar compounds .
Propriétés
Numéro CAS |
91922-74-6 |
|---|---|
Formule moléculaire |
C10H7F3OS |
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
3-sulfanylidene-1-(2,4,6-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H7F3OS/c1-5(15)2-9(14)10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3 |
Clé InChI |
SYKHXRRHDPZUJK-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)CC(=O)C1=C(C=C(C=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)


![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)

![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)



![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)

![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)
